Ozagrel sodium
Vue d'ensemble
Description
Ozagrel, also known as OKY-046, is an antiplatelet agent that works as a thromboxane A2 synthesis inhibitor12. It has been used in trials studying the treatment of Dry Eye Syndromes2.
Synthesis Analysis
Ozagrel has been synthesized in studies for the creation of novel therapeutic compounds. In one study, ozagrel was chlorinated into ozagrel chloride with thionyl chloride. Then, acyl chloride reacted with paeonol, together with a chemical heat release process, to form a compound3.Molecular Structure Analysis
The molecular formula of Ozagrel is C13H12N2O22. The molecular weight is 228.25 g/mol2. The IUPAC name is (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid2.
Chemical Reactions Analysis
Ozagrel is a thromboxane A2 synthase inhibitor. It has been demonstrated to possess antiplatelet aggregation and vasodilatory effects4.Physical And Chemical Properties Analysis
Ozagrel has a molecular weight of 228.25 g/mol2. The InChIKey is SHZKQBHERIJWAO-AATRIKPKSA-N2.
Applications De Recherche Scientifique
Specific Scientific Field
Experimental Pharmacology and Drug Discovery .
Summary of the Application
Ozagrel Sodium, in combination with Paeonol, has been studied for its potential as an anti-stroke therapeutic agent . The research focused on the antiplatelet aggregation activities of this combination, which could be beneficial in treating ischemic stroke .
Methods of Application or Experimental Procedures
In the study, novel ozagrel/paeonol-containing codrugs were synthesized and characterized using 1H-NMR, 13C-NMR, and mass spectroscopy . Their antiplatelet aggregation activity was evaluated, with compound PNC 3 found to exhibit the best effect . Studies were conducted to assess its neuroprotective effect, pharmacokinetic properties and model its binding mode to P2Y12 and TXA2, two proteins critical for platelet aggregation .
Results or Outcomes
The results indicated that PNC3 has good bioavailability and exerts protective effects against oxygen-glucose deprivation injury in PC12 cells . Molecular docking analysis further demonstrated that the compound interacts with residues located in the active binding sites of the target proteins .
Treatment for Aneurysmal Subarachnoid Hemorrhage (aSAH)
Specific Scientific Field
Summary of the Application
Ozagrel Sodium, in combination with Fasudil Hydrochloride, has been studied for its potential in treating patients with aneurysmal subarachnoid hemorrhage (aSAH) .
Methods of Application or Experimental Procedures
The study was a cross-sectional study using the Diagnosis Procedure Combination data to investigate the prognostic effects of the combined administration of fasudil hydrochloride and ozagrel sodium in Japanese patients with aSAH .
Results or Outcomes
With the Fasudil Hydrochloride group as the reference, the adjusted odds ratio (OR) for in-hospital mortality was 0.99 for the combination therapy group . The OR for the proportion of patients with modified Rankin Scale (mRS) score ≤ 2 at discharge was 0.93 for the combination therapy group . The results indicate that prognosis tended to be better with their combined use compared to ozagrel sodium monotherapy .
Safety And Hazards
When handling Ozagrel, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas89.
Orientations Futures
Despite the lack of strict evidence of its benefits, Ozagrel is used for ischemic stroke patients in several countries5. It has been suggested that large-sample and high-quality randomized controlled trials are warranted to confirm the efficacy of Ozagrel for acute ischemic stroke510.
Propriétés
IUPAC Name |
sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNYJCOBUTXCBR-IPZCTEOASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172327 | |
Record name | Ozagrel sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ozagrel sodium | |
CAS RN |
189224-26-8 | |
Record name | Ozagrel sodium [JAN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ozagrel sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OZAGREL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.